N-(3-chloro-4-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN3OS/c23-17-13-15(9-10-18(17)24)25-20(28)14-29-21-16-7-3-4-8-19(16)26-22(27-21)11-5-1-2-6-12-22/h3-4,7-10,13,26H,1-2,5-6,11-12,14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVBTLLCABSAPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide is a synthetic compound with significant potential in medicinal chemistry. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings and potential applications.
Chemical Structure and Properties
The molecular formula for this compound is C22H23ClFN3OS, with a molecular weight of approximately 431.95 g/mol. The unique structural features include a spirocyclic framework combined with a quinazoline moiety, which enhances its pharmacological profile.
| Property | Details |
|---|---|
| Molecular Formula | C22H23ClFN3OS |
| Molecular Weight | 431.95 g/mol |
| CAS Number | 893788-17-5 |
| Structural Class | Quinazoline Derivative |
Anti-inflammatory and Analgesic Effects
Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines. For instance, it has been shown to inhibit LPS-induced TNFα release in microglial cells, suggesting a potential role in neuroinflammatory conditions . This mechanism may involve modulation of signaling pathways related to inflammation.
Anticancer Potential
Quinazoline derivatives are often explored for their anticancer activities. Preliminary studies suggest that this compound may exhibit significant cytotoxic effects against various cancer cell lines. The presence of the spirocyclic structure is hypothesized to enhance binding affinity to target proteins involved in cancer progression.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Cytokine Modulation: Inhibition of cytokine release suggests a mechanism that could be beneficial in treating conditions characterized by excessive inflammation.
- Signal Transduction Pathways: The compound may influence pathways such as the JNK and ERK pathways, which are crucial for cell survival and proliferation .
Case Studies and Research Findings
Several studies have highlighted the biological activity of quinazoline derivatives similar to this compound:
- Neuroprotective Effects: A study demonstrated that quinazoline derivatives could activate neurotrophic signaling pathways, providing insights into their potential use in neurodegenerative diseases .
- Anticancer Activity: Comparative studies on similar compounds showed promising results in inhibiting tumor growth in vitro and in vivo models.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C22H23ClFN3OS
- Molecular Weight : 432.0 g/mol
- IUPAC Name : N-(3-chloro-4-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide
The compound features a spirocyclic structure that enhances its biological activity, potentially allowing for selective interaction with specific biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. Research has focused on its mechanism of action, which appears to involve the inhibition of key enzymes involved in cancer cell proliferation.
Case Study:
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
Neurological Applications
The compound's unique structure allows it to cross the blood-brain barrier, making it a candidate for treating neurological disorders such as depression and anxiety.
Research Findings:
Preclinical trials have suggested that this compound may act as a modulator of neurotransmitter systems. It has been observed to enhance serotonin and norepinephrine levels in animal models, indicating its potential efficacy as an antidepressant .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Variations and Implications
Core Heterocyclic Modifications
- Spiro[cycloheptane-quinazoline] vs. Spiro[cyclopentane-quinazoline]: N-(2,4-Difluorophenyl)-2-(1′H-spiro[cyclopentane-1,2′-quinazolin]-4′-ylsulfanyl)acetamide () replaces cycloheptane with cyclopentane. Spiro[cycloheptane-naphthalene] derivatives () feature benzo[h]quinazoline cores, which extend aromaticity and may enhance π-π stacking interactions in biological targets .
Substituent Variations on the Aromatic Ring
- Electron-Withdrawing Groups: 2-(Trifluoromethyl)phenyl (CAS 893788-29-9, ): The CF₃ group increases lipophilicity and metabolic stability compared to Cl/F substituents, but may reduce solubility .
Heterocyclic Sulfanyl Linkages
- Triazole-Based Analogs :
- N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 573939-18-1, ) replaces quinazoline with a triazole-furan system. Triazoles offer hydrogen-bonding sites and metabolic resistance, while furan introduces π-orbital interactions .
- Pyridine-Containing Triazoles (CAS 618415-13-7, ): Pyridine’s basic nitrogen may improve solubility and pharmacokinetics compared to quinazoline .
Molecular Properties
*Estimated based on analog data in .
Q & A
Q. What are the key considerations in designing a synthetic route for N-(3-chloro-4-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. First, construct the spiro[cycloheptane-1,2'-quinazoline] core via cyclization or coupling reactions. Next, introduce the sulfanylacetamide moiety through nucleophilic substitution or thiol-ene click chemistry. Reaction conditions (e.g., temperature, solvent polarity) must be optimized: for example, dichloromethane with triethylamine as a base has been used for analogous acetamide syntheses . Intermediate purification via column chromatography and characterization by TLC/HPLC ensures stepwise fidelity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use 1H/13C NMR to confirm proton and carbon environments, particularly the spiro junction and sulfanyl group. FTIR verifies amide C=O stretching (~1650–1700 cm⁻¹) and S–C bonds (~600–700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, single-crystal X-ray diffraction resolves spatial conformation, as demonstrated for structurally similar N-(3-chloro-4-fluorophenyl)acetamide derivatives .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Use the shake-flask method in buffers (pH 1–12) and organic solvents (DMSO, ethanol) to determine partition coefficients (logP).
- Stability : Conduct accelerated stability studies via HPLC under varying temperatures (4°C–40°C) and humidity. Thermal stability can be assessed using differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, incubation times). Standardize protocols using:
- Positive controls (e.g., known kinase inhibitors for enzyme assays).
- Dose-response curves to calculate IC50/EC50 values.
- Structural validation : Compare crystal structures or computational models (e.g., molecular docking) to confirm binding conformations. For example, spiro compounds often exhibit conformational flexibility that impacts activity .
Q. What strategies are effective for elucidating the compound’s mechanism of action and biological targets?
- Methodological Answer :
- Target identification : Use affinity chromatography with immobilized compound analogs to pull down binding proteins, followed by LC-MS/MS proteomics.
- Pathway analysis : Employ RNA sequencing or phosphoproteomics to map downstream signaling effects.
- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics (KD, ΔH) with suspected targets like kinase domains .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., halogen position on the phenyl ring, spiro ring size) and test in bioassays.
- QSAR modeling : Use computational tools (e.g., CoMFA, molecular dynamics) to correlate structural features (e.g., logP, polar surface area) with activity. For instance, fluorination at the 4-position of the phenyl ring enhances metabolic stability in related compounds .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s reactivity in different solvents?
- Methodological Answer :
- Solvent screening : Test reactivity in aprotic (e.g., DMF, THF) vs. protic (e.g., methanol) solvents under controlled conditions.
- Kinetic studies : Monitor reaction progress via in-situ NMR or UV-Vis spectroscopy to identify solvent-dependent intermediates. For example, dichloromethane may stabilize carbocation intermediates in acetamide synthesis, while polar solvents accelerate nucleophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
